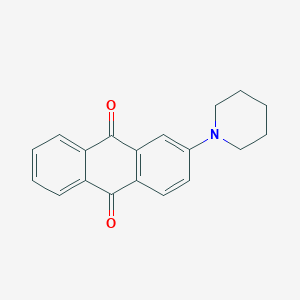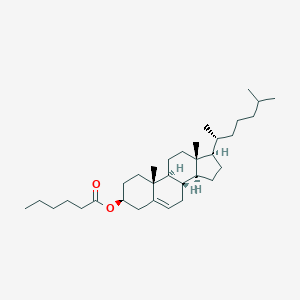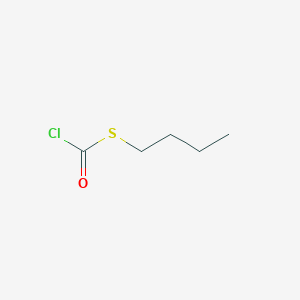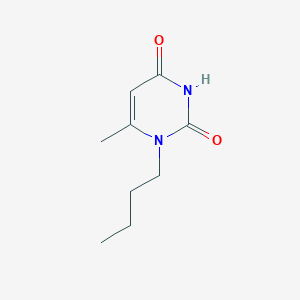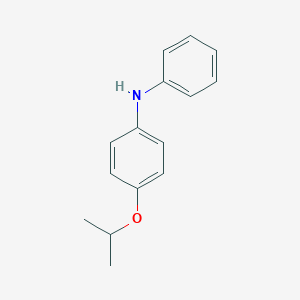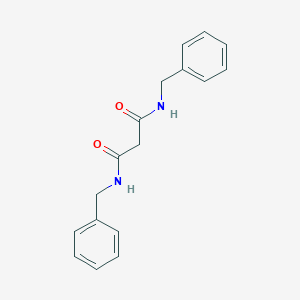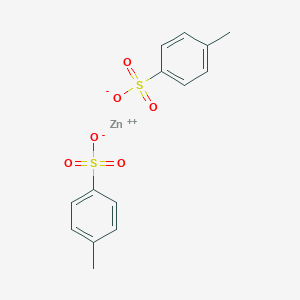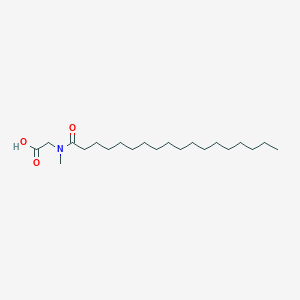
硬脂酰肌氨酸
描述
Stearoyl sarcosine is a modified fatty acid, specifically an N-acyl derivative of sarcosine (N-methylglycine). It is commonly used in the formulation of personal care products such as shampoos, bath products, and shaving products due to its surfactant properties. Stearoyl sarcosine enhances the appearance and feel of hair by increasing its body, suppleness, and sheen. It also helps in cleansing the skin and hair by aiding the mixing of water with oil and dirt, allowing them to be rinsed away .
科学研究应用
Stearoyl sarcosine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving membrane protein solubilization and membrane permeabilization.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the penetration of active ingredients through the skin.
Industry: Utilized in the formulation of personal care products, as well as in the production of anti-static and anti-fogging agents for food packaging materials
作用机制
Target of Action
Stearoyl sarcosine primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Mode of Action
Stearoyl sarcosine interacts with its target, SCD1, by inhibiting its function . This inhibition results in a decrease in the conversion of saturated fatty acids to monounsaturated fatty acids . This interaction can lead to changes in the lipid composition of cells, affecting various cellular processes such as proliferation, invasion, and chemoresistance .
Biochemical Pathways
The primary biochemical pathway affected by stearoyl sarcosine is the lipid metabolism pathway . By inhibiting SCD1, stearoyl sarcosine disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, a critical step in lipid metabolism . This disruption can affect downstream effects such as cell proliferation, invasion, and chemoresistance .
Pharmacokinetics
These compounds are generally used in cosmetics as hair conditioning agents and surfactants . More research is needed to fully understand the ADME properties of stearoyl sarcosine and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of stearoyl sarcosine’s action primarily involve changes in lipid metabolism and related cellular processes . By inhibiting SCD1, stearoyl sarcosine can alter the lipid composition of cells, affecting processes such as cell proliferation, invasion, and chemoresistance . This can have significant implications in the context of diseases like cancer, where these processes play a crucial role .
Action Environment
Environmental factors such as diet and the tumor microenvironment can influence the action of stearoyl sarcosine . For instance, the diet can affect lipid metabolism, which in turn can influence the effectiveness of stearoyl sarcosine’s action on SCD1 . Similarly, the tumor microenvironment can influence the expression of SCD1, potentially affecting the efficacy of stearoyl sarcosine .
生化分析
Biochemical Properties
Stearoyl sarcosine is involved in biochemical reactions related to lipid metabolism. It is closely related to the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Cellular Effects
The effects of stearoyl sarcosine on cells are largely mediated through its influence on SCD1. Alteration in SCD1 expression changes the fatty acid profile of these lipids and produces diverse effects on cellular function . High SCD1 expression is correlated with metabolic diseases such as obesity and insulin resistance, whereas low levels are protective against these metabolic disturbances .
Molecular Mechanism
The molecular mechanism of stearoyl sarcosine is primarily through its influence on SCD1. SCD1 converts saturated fatty acids to monounsaturated fatty acids in an oxygen-dependent reaction that is crucial for maintaining fatty acid homeostasis . This process is essential for the synthesis of cellular membranes, signal transduction, energy storage, assembly of lipoprotein particles, and protein modification .
Temporal Effects in Laboratory Settings
The resistance of SCD1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity .
Dosage Effects in Animal Models
Research on SCD1, a related enzyme, has shown that its inhibition improves brain structure and function in the 3xTg mouse model of Alzheimer’s disease .
Metabolic Pathways
Stearoyl sarcosine is involved in lipid metabolism pathways, particularly those involving the conversion of saturated fatty acids to monounsaturated fatty acids . This process is regulated by SCD1, which is influenced by multiple factors including metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetics modification .
Transport and Distribution
It is known that the substance is not volatile and that evaporation to air and subsequent transport through the atmosphere to other environmental compartments is not likely .
Subcellular Localization
Tools like DeepLoc 2.0 and SLPred have been developed to predict the subcellular localization of proteins based on their amino acid sequences . These tools could potentially be used to predict the subcellular localization of stearoyl sarcosine based on its structure.
准备方法
Synthetic Routes and Reaction Conditions: Stearoyl sarcosine is synthesized through the condensation of sarcosine with stearic acid. The reaction typically involves the use of sodium sarcosine and stearic acid chlorides. The process can be carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of stearoyl sarcosine involves the reaction of sodium sarcosine with stearic acid chlorides. The resulting product can then be neutralized to form sodium or ammonium salts. These compounds are often supplied as aqueous solutions with varying concentrations .
化学反应分析
Types of Reactions: Stearoyl sarcosine can undergo various chemical reactions, including:
Oxidation: The fatty acid chain can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
相似化合物的比较
- Cocoyl Sarcosine
- Lauroyl Sarcosine
- Myristoyl Sarcosine
- Oleoyl Sarcosine
Comparison: Stearoyl sarcosine is unique among these compounds due to its specific fatty acid chain length (stearic acid). This gives it distinct properties in terms of solubility, crystallinity, and acidity compared to other acyl sarcosines. For example, lauroyl sarcosine, derived from lauric acid, has a shorter fatty acid chain, resulting in different surfactant properties and applications .
Stearoyl sarcosine stands out for its ability to enhance the appearance and feel of hair, making it a valuable ingredient in personal care products. Its unique chemical structure also allows for specific interactions with biological membranes, making it a versatile compound in various scientific research applications .
属性
IUPAC Name |
2-[methyl(octadecanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYOKYDKKOFLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059716 | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-48-3 | |
| Record name | Stearoyl Sarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-oxooctadecyl)sarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0EI4K4R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential skin absorption concerns related to using Stearoyl sarcosine in cosmetic formulations?
A1: While Stearoyl sarcosine itself exhibits low toxicity and is considered safe for use in cosmetics at certain concentrations, research indicates it can enhance the penetration of other ingredients through the skin []. This raises a concern when formulating products containing Stearoyl sarcosine alongside ingredients whose safety profile relies on minimal absorption. For instance, using Stearoyl sarcosine with colorants like HC Yellow No. 4 or Disperse Yellow 3, where dermal absorption is a concern, requires careful consideration and potential adjustments in formulation to ensure overall product safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE](/img/structure/B86775.png)
